Beryllium potassium sulfate

Description

Beryllium sulfate (BeSO₄) is a highly toxic inorganic compound primarily used in nuclear and chemical industries as an intermediate in beryllium ore processing . It exists in anhydrous (BeSO₄) and hydrated forms, notably the tetrahydrate (BeSO₄·4H₂O) . Key properties include:

- Molecular formula: BeSO₄

- Appearance: Odorless, colorless crystalline solid

- Hazards: Classified as a carcinogen (lung cancer in humans and animals) with acute toxicity via inhalation, ingestion, or dermal exposure .

However, historical literature () briefly mentions "potassium beryllium sulfate" in the context of valency debates, suggesting structural analogies to double sulfates like potassium aluminum sulfate (alum). Further research is required to confirm its properties.

Properties

CAS No. |

53684-48-3 |

|---|---|

Molecular Formula |

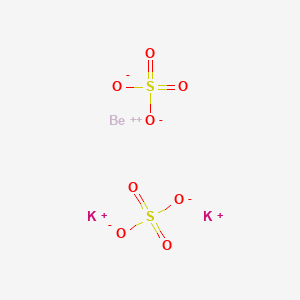

BeK2O8S2 |

Molecular Weight |

279.34 g/mol |

IUPAC Name |

beryllium;dipotassium;disulfate |

InChI |

InChI=1S/Be.2K.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 |

InChI Key |

OZUAHGFJODYVCJ-UHFFFAOYSA-J |

SMILES |

[Be+2].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

[Be+2].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition

Beryllium potassium sulfate undergoes thermal decomposition at elevated temperatures. When heated above 500°C, it dissociates into beryllium oxide (BeO), potassium sulfate (K₂SO₄), and sulfur trioxide (SO₃) gas:

This reaction aligns with the decomposition pathways of beryllium sulfates observed in high-temperature metallurgical processes . The stability of K₂SO₄ at high temperatures allows it to remain intact, while BeSO₄ decomposes into BeO and SO₃ .

Acidic Conditions

In dilute sulfuric acid, the compound dissolves completely, releasing Be²⁺ and K⁺ ions:

The beryllium ion forms hydrated complexes like in solution .

Alkaline Conditions

When treated with sodium hydroxide (NaOH), beryllium hydroxide precipitates, while potassium sulfate remains in solution:

Beryllium hydroxide’s low solubility () ensures rapid precipitation .

Solubility Profile

| Solvent | Solubility |

|---|---|

| Water | Highly soluble |

| Concentrated K₂SO₄ | Soluble |

| Ethanol | Practically insoluble |

Data from indicates its preferential solubility in sulfate-rich environments, a property exploited in industrial crystallization processes.

Precipitation with Barium Salts

Addition of barium nitrate (Ba(NO₃)₂) precipitates barium sulfate, leaving beryllium and potassium ions in solution:

Electrochemical Behavior

This compound is utilized in electroplating baths for chromium and silver due to its stable ionic conductivity. During electrolysis:

-

At the cathode : Metal deposition (e.g., Cr³⁺ + 3e⁻ → Cr)

-

At the anode : Sulfate ions oxidize to form oxygen or participate in redox cycles .

The compound’s high sulfate content stabilizes the electrolyte, preventing parasitic side reactions .

Comparison with Similar Compounds

Chemical Structure and Stoichiometry

Key Insight : Beryllium’s +2 valency aligns it with alkaline earth metals (Mg, Sr), but its small ionic radius and covalent bonding resemble aluminum’s behavior, leading to unique reactivity .

Reactivity and Stability

- Beryllium Sulfate :

- Magnesium Sulfate: Stable under standard conditions; non-reactive with most organic compounds.

- Aluminum Sulfate : Hydrolyzes in water to form acidic solutions; reacts with alkalis to precipitate aluminum hydroxide.

Safety Note: Beryllium sulfate’s reactivity necessitates stringent handling protocols (e.g., ventilation, PPE) due to carcinogenicity .

Toxicity and Health Impacts

Regulatory Status : Beryllium sulfate is listed as hazardous by OSHA, NIOSH, and EPA, requiring workplace controls like enclosed processes and local exhaust ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.